molecular formula C11H11ClN2S B11795149 2-(2-Chloropyridin-4-yl)-4-isopropylthiazole

2-(2-Chloropyridin-4-yl)-4-isopropylthiazole

Cat. No.: B11795149
M. Wt: 238.74 g/mol
InChI Key: QYRQXTCCJBPLHL-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-4-isopropylthiazole is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 2-position and a thiazole ring substituted with an isopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)-4-isopropylthiazole typically involves the coupling of 2-chloropyridine with a thiazole derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 2-chloropyridine with a boronic acid derivative of thiazole in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-4-isopropylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or thiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-4-isopropylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-isopropylthiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biological pathways and processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-4-methanol: A related compound with a hydroxymethyl group instead of a thiazole ring.

    4-Acetyl-2-chloropyridine: Features an acetyl group at the 4-position of the pyridine ring.

    2-(2-Chloropyridin-4-yl)-4-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

2-(2-Chloropyridin-4-yl)-4-isopropylthiazole is unique due to the presence of both a chloropyridine and an isopropylthiazole moiety This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C11H11ClN2S/c1-7(2)9-6-15-11(14-9)8-3-4-13-10(12)5-8/h3-7H,1-2H3

InChI Key

QYRQXTCCJBPLHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=CC(=NC=C2)Cl

Origin of Product

United States

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